Cas no 83-05-6 (Bis(4-chlorophenyl)acetic Acid)

Bis(4-chlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₄H₁₀Cl₂O₂. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s structure, featuring two para-chlorophenyl groups attached to an acetic acid moiety, lends it stability and reactivity suitable for further functionalization. Its high purity and consistent quality make it a reliable choice for research and industrial applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture. Proper storage and handling are recommended to maintain its integrity.
Bis(4-chlorophenyl)acetic Acid structure
83-05-6 structure
Product name:Bis(4-chlorophenyl)acetic Acid
CAS No:83-05-6
MF:C14H10Cl2O2
MW:281.13400220871
CID:722162
PubChem ID:24846425

Bis(4-chlorophenyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-Bis(4-chlorophenyl)acetic acid
    • 4.4'-DDA
    • 4,4′-DDA
    • Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-
    • Bis(4-chlorophenyl)acetic acid
    • p,p'-DDA
    • 4-chloro-.alpha.-(4-chlorophenyl)-Benzeneacetic acid
    • 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid
    • 4-Chloro-α-(4-chlorophenyl)benzeneacetic acid (ACI)
    • Acetic acid, bis(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • Bis(p-chlorophenyl)acetic acid
    • DDA
    • DDA (degradation product)
    • Di(p-chlorophenyl)acetic acid
    • Dichlorodiphenylacetic acid
    • NSC 4279
    • p,p′-DDA
    • Acetic acid, bis(p-chlorophenyl)-
    • WLN: QYVR DG&R DG
    • Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-
    • Maybridge1_006953
    • MFCD00004248
    • 2,2-Bis(p-chlorophenyl)acetic acid
    • BRN 1913593
    • NCGC00164026-01
    • 4,4'-DDA, PESTANAL(R), analytical standard
    • N0U8S29G6E
    • BBL034637
    • NCGC00164026-02
    • CS-0134772
    • SR-01000389220-2
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEACETIC ACID
    • NCGC00255690-01
    • NSC-4279
    • 2,2-Bis(4-chlorophenyl)aceticacid
    • CHEMBL1879491
    • EINECS 201-451-8
    • CAS-83-05-6
    • Bis(4'-chlorophenyl)acetate
    • AI3-07573
    • Bis(p-chlorphenyl)essigsaeure [German]
    • Tox21_301432
    • 2,2-bis-(4-chloro-phenyl)-acetic acid
    • Oprea1_249828
    • SCHEMBL467546
    • SR-01000389220
    • AB01331060-02
    • Bis(4-chlorophenyl)acetic acid, 98%
    • p,p'-Dichlorodiphenylacetic acid
    • Bis-(4-chloro-phenyl)-acetic acid
    • SR-01000389220-1
    • AS-62049
    • W-200512
    • CHEBI:28139
    • UNII-N0U8S29G6E
    • C06640
    • HMS561E01
    • Q27103524
    • CCG-45383
    • STL415948
    • AKOS001584787
    • DTXSID3040699
    • NSC4279
    • NS00005027
    • 4,4'-DDA
    • DDA, P,P'-
    • Bis(p-chlorphenyl)essigsaeure
    • bis(4-chlorophenyl) acetic acid
    • G72323
    • GEO-02561
    • 2,2-bis(4-chlorophenyl)-acetic acid
    • Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-
    • DTXCID1020699
    • Acetic acid, bis-(4-chlorophenyl)
    • 83-05-6
    • Bis(4-chlorophenyl)acetic Acid
    • MDL: MFCD00004248
    • Inchi: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
    • InChI Key: YIOCIFXUGBYCJR-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1)O

Computed Properties

  • Exact Mass: 280.00600
  • Monoisotopic Mass: 280.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 4.5
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.2624 (rough estimate)
  • Melting Point: 167-169 °C (lit.)
  • Boiling Point: 392.54°C (rough estimate)
  • Flash Point: 202.6°C
  • Refractive Index: 1.4730 (estimate)
  • PSA: 37.30000
  • LogP: 4.20990
  • Solubility: Uncertain

Bis(4-chlorophenyl)acetic Acid Security Information

  • Symbol: GHS07 GHS08
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332-H351
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-40
  • Safety Instruction: 7-22-36-45
  • RTECS:AF5475000
  • Hazardous Material Identification: Xn
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • HazardClass:IRRITANT
  • Risk Phrases:R20/21/22

Bis(4-chlorophenyl)acetic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Bis(4-chlorophenyl)acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A652883-5g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 95%
5g
$240.0 2024-07-24
Aaron
AR003OYF-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$27.00 2025-01-22
Aaron
AR003OYF-1g
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
1g
$77.00 2025-01-22
abcr
AB249767-5g
Bis(4-chlorophenyl)acetic Acid, 95%; .
83-05-6 95%
5g
€450.00 2024-04-16
A2B Chem LLC
AB71211-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$19.00 2024-04-19
1PlusChem
1P003OQ3-100mg
bis(4-chlorophenyl)acetic acid
83-05-6 98%;RG
100mg
$39.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205412-1g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 98%
1g
¥1053.00 2024-07-28
TRC
B055885-500mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
500mg
$ 335.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-238973-250 mg
4,4'-DDA,
83-05-6
250MG
¥647.00 2023-07-11
TRC
B055885-250mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
250mg
$ 205.00 2022-06-07

Bis(4-chlorophenyl)acetic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Reference
Potassium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Reference
Potassium Hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Reference
Metal-Free Hydrosilylation of Ketenes with Silicon Electrophiles: Access to Fully Substituted Aldehyde-Derived Silyl Enol Ethers
Roy, Avijit ; et al, Chemistry - A European Journal, 2021, 27(32), 8273-8276

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  -10 °C; 0.5 - 3 h, rt
Reference
Palladium-Catalyzed Enantioselective Isodesmic C-H Iodination of Phenylacetic Weinreb Amides
Wang, Hang; et al, Angewandte Chemie, 2023, 62(20),

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
3.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
4.2 overnight, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
1.2 overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Production Method 9

Reaction Conditions
1.1 Catalysts: Pyridine, 4-ethenyl-, homopolymer, 1,1,1-trifluoromethanesulfonate ;  0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Taming of superacids: PVP-triflic acid as an effective solid triflic acid equivalent for Friedel-Crafts hydroxyalkylation and acylation
Prakash, G. K. Surya; et al, Journal of Fluorine Chemistry, 2015, 171, 102-112

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0.5 h, 0 °C; 12 h, 80 °C
Reference
Rh-Catalyzed annulations of N-methoxybenzamides with ketenimines: synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones with strong aggregation induced emission properties
Zhou, Xiaorong; et al, Chemical Communications (Cambridge, 2016, 52(70), 10676-10679

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Diethylene glycol ,  Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Carboxylation of alcohols with carbon monoxide supersaturated in strong acid. Facile synthesis of 2,2-bis(4-halophenyl)acetic, -propionic, and related acids
Takahashi, Yukio; et al, Chemistry Letters, 1985, (11), 1733-4

Production Method 13

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
2.2 overnight, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Production Method 14

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
2.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
3.2 overnight, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Bis(4-chlorophenyl)acetic Acid Raw materials

Bis(4-chlorophenyl)acetic Acid Preparation Products

Bis(4-chlorophenyl)acetic Acid Related Literature

Additional information on Bis(4-chlorophenyl)acetic Acid

Introduction to Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6)

Bis(4-chlorophenyl)acetic Acid, with the chemical formula C14H10Cl2O2 and a CAS number of 83-05-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its Bis(4-chlorophenyl)acetic Acid structure, has garnered considerable attention due to its versatile applications and potential in various scientific studies.

The molecular structure of Bis(4-chlorophenyl)acetic Acid consists of two 4-chlorophenyl groups attached to an acetic acid moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of chlorine atoms enhances its reactivity, making it a useful building block for more complex molecules.

In recent years, Bis(4-chlorophenyl)acetic Acid has been extensively studied for its pharmacological properties. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate certain biological pathways. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammation, offering a promising avenue for the development of novel therapeutic agents.

Moreover, the compound's structural features have made it a candidate for further derivatization, leading to the synthesis of novel derivatives with enhanced pharmacological activity. For instance, modifications at the chlorine-substituted phenyl rings have been investigated to optimize binding affinity and metabolic stability. These efforts align with the broader goal of developing more effective and targeted treatments for various diseases.

The role of Bis(4-chlorophenyl)acetic Acid in drug discovery has been further highlighted by its incorporation into clinical trials. While these trials are still in preliminary stages, they suggest that this compound holds promise for treating conditions characterized by excessive inflammation. The results from these trials are eagerly anticipated by the scientific community, as they could pave the way for new therapeutic strategies.

The synthesis of Bis(4-chlorophenyl)acetic Acid typically involves chlorination and acetylation reactions, which are well-established in organic chemistry. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on an industrial scale. Such improvements are crucial for meeting the growing demand for this versatile intermediate.

In conclusion, Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:83-05-6)Bis(4-chlorophenyl)acetic Acid
A840496
Purity:99%
Quantity:5g
Price ($):216.0